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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

branched-chain fatty alcohol, 2-Methyl-1-dodecanol. This document is intended to serve as a

valuable resource for researchers and professionals involved in drug development, materials

science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic

Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental

protocols, and a logical workflow for spectral acquisition and analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Methyl-1-dodecanol. It is
important to note that while the Mass Spectrometry data is based on experimental findings, the

NMR and IR data are predicted and should be used as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.45 d 2H H-1 (CH₂OH)

~1.65 m 1H H-2 (CH)

~1.2-1.4 m 18H H-3 to H-11 (CH₂)

~0.88 t 3H H-12 (CH₃)

~0.85 d 3H C2-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (ppm) Assignment

~68.5 C-1 (CH₂OH)

~38.0 C-2 (CH)

~33.5 C-3 (CH₂)

~31.9 C-10 (CH₂)

~29.7 C-4 to C-9 (CH₂)

~26.5 C-11 (CH₂)

~22.7 C-12 (CH₃)

~16.5 C2-CH₃

~14.1 C-12 (CH₃)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch

~2955, ~2925, ~2855 Strong
C-H stretch (asymmetric and

symmetric)

~1465 Medium
C-H bend (methylene and

methyl)

~1380 Medium C-H bend (methyl)

~1057 Strong C-O stretch (primary alcohol)

~722 Weak CH₂ rocking

Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol
m/z Relative Intensity

Assignment (Predicted
Fragmentation)

57 High C₄H₉⁺ (t-butyl cation)

41 Medium C₃H₅⁺ (allyl cation)

55 Medium C₄H₇⁺

M-18 Low [M-H₂O]⁺ (dehydration)

M-43 Low [M-C₃H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented. These protocols are generalized for long-chain alcohols and can be adapted for 2-
Methyl-1-dodecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 10-20 mg of 2-Methyl-1-dodecanol in ~0.6 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition:

Spectrometer: 500 MHz NMR spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Referencing: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition:

Spectrometer: 125 MHz NMR spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Relaxation Delay: 2-5 seconds
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Spectral Width: 0-220 ppm

Referencing: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy
Sample Preparation:

For neat liquid analysis, a drop of 2-Methyl-1-dodecanol is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory

Mode: Transmittance or Absorbance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-Methyl-1-dodecanol in a volatile solvent such as

dichloromethane or hexane (e.g., 1 mg/mL).

GC-MS Acquisition:

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injection: 1 µL of the sample is injected in splitless mode.

Inlet Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp to 250 °C at a rate of 10 °C/min.

Hold at 250 °C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-1-dodecanol.
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Caption: Workflow for Spectroscopic Analysis of 2-Methyl-1-dodecanol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1-dodecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7894582#spectroscopic-data-nmr-ir-ms-of-2-methyl-
1-dodecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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